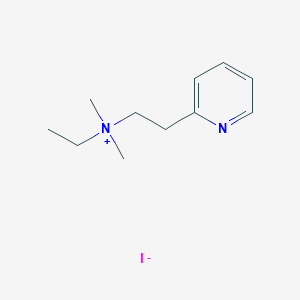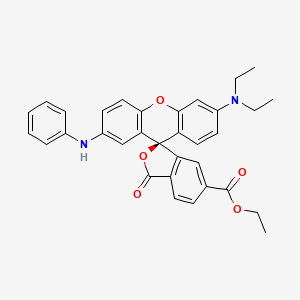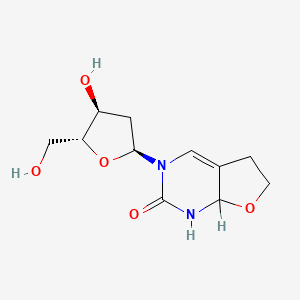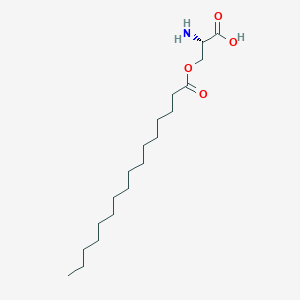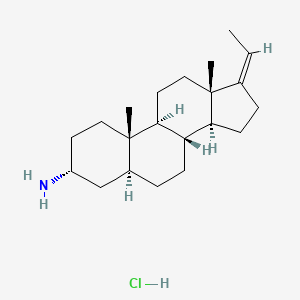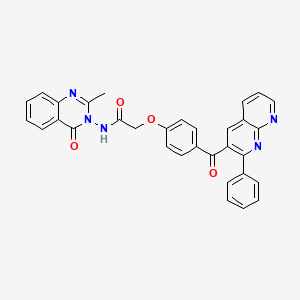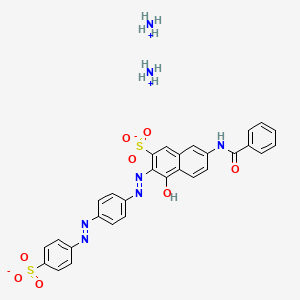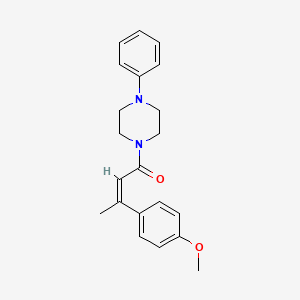
3,3',3''-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt typically involves the sequential substitution of the three chlorides of cyanuric chloride by sulfur-centered nucleophiles. The reaction conditions often require the use of solvents such as dichloromethane and the presence of a base to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted triazine compounds. These products can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex triazine derivatives.
Medicine: The compound may be explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
作用機序
The mechanism of action of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved may vary depending on the application, but generally involve the modification of key functional groups in the target molecules .
類似化合物との比較
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: This compound is used as a crosslinking agent in polymer synthesis and has applications in the rubber and plastic industries.
2,4,6-Triethoxy-1,3,5-triazine: Known for its use in organic synthesis, particularly in the formation of triazine derivatives.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Used in the preparation of metal-organic frameworks and coordination polymers.
Uniqueness
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyltris(thio))trispropane-1-sulphonic acid, sodium salt is unique due to its specific structure, which includes multiple sulfur atoms and a triazine ring. This structure imparts unique chemical properties, such as high reactivity and the ability to form stable complexes with various metal ions. These properties make it particularly useful in applications that require strong and stable chemical interactions.
特性
CAS番号 |
94313-63-0 |
|---|---|
分子式 |
C12H18N3Na3O9S6 |
分子量 |
609.7 g/mol |
IUPAC名 |
trisodium;3-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]propane-1-sulfonate |
InChI |
InChI=1S/C12H21N3O9S6.3Na/c16-28(17,18)7-1-4-25-10-13-11(26-5-2-8-29(19,20)21)15-12(14-10)27-6-3-9-30(22,23)24;;;/h1-9H2,(H,16,17,18)(H,19,20,21)(H,22,23,24);;;/q;3*+1/p-3 |
InChIキー |
AASAXNQBVXQPOP-UHFFFAOYSA-K |
正規SMILES |
C(CSC1=NC(=NC(=N1)SCCCS(=O)(=O)[O-])SCCCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


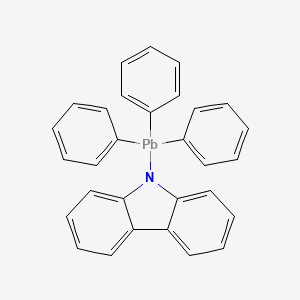
![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)

